molecular formula C9H19N3 B13932079 N-Hexyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 74399-98-7

N-Hexyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13932079
CAS No.: 74399-98-7
M. Wt: 169.27 g/mol
InChI Key: CTJHJWVMGMLAIG-UHFFFAOYSA-N
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Description

N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexylamine with glyoxal and ammonium acetate, which leads to the formation of the imidazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.

    Substitution: The hexyl group or other substituents on the imidazole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acids, while reduction can produce imidazoline derivatives. Substitution reactions can result in a variety of functionalized imidazoles with different alkyl or acyl groups.

Scientific Research Applications

N-Hexyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-imidazol-2-amine: Lacks the hexyl group, which can affect its solubility and reactivity.

    N-Methyl-4,5-dihydro-1H-imidazol-2-amine: Contains a methyl group instead of a hexyl group, leading to different chemical properties and applications.

    N-Phenyl-4,5-dihydro-1H-imidazol-2-amine: The phenyl group provides different electronic and steric effects compared to the hexyl group.

Uniqueness

N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the hexyl group, which can enhance its lipophilicity and ability to interact with hydrophobic environments. This property can be advantageous in applications where increased membrane permeability or interaction with lipid-based systems is desired.

Properties

CAS No.

74399-98-7

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

N-hexyl-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H19N3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H2,10,11,12)

InChI Key

CTJHJWVMGMLAIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NCCN1

Origin of Product

United States

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